5-Chloro-2,3,3-trimethyl-3H-indole chemical properties
5-Chloro-2,3,3-trimethyl-3H-indole chemical properties
An In-Depth Technical Guide to 5-Chloro-2,3,3-trimethyl-3H-indole: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
5-Chloro-2,3,3-trimethyl-3H-indole, also known as 5-chloro-2,3,3-trimethylindolenine, is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structural features—a 3H-indole (indolenine) core, a chlorine substituent on the benzene ring, and gem-dimethyl groups blocking the C3 position—impart a distinct reactivity profile that makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Fischer indole synthesis, an analysis of its reactivity, key applications in pharmaceutical and materials science, and essential safety and handling procedures.
Introduction to 5-Chloro-2,3,3-trimethyl-3H-indole
The indole nucleus is a cornerstone pharmacophore, forming the structural basis for numerous natural products and clinically approved drugs.[1][2] 5-Chloro-2,3,3-trimethyl-3H-indole is a substituted derivative that belongs to the indolenine class, which is isomeric with indole. The defining feature of a 3H-indole is the placement of the double bond between N1 and C2, with the C3 position being saturated and, in this case, geminally disubstituted.
The presence of a chlorine atom at the 5-position enhances the molecule's reactivity and modulates its electronic properties, making it a versatile building block for more complex molecular architectures.[3][4][5] It is particularly valued in drug discovery and development, serving as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders, as well as in the formulation of advanced agrochemicals and polymers.[3][5] This document serves as a technical resource for researchers and developers utilizing this compound in their synthetic endeavors.
Physicochemical and Structural Properties
The fundamental properties of 5-Chloro-2,3,3-trimethyl-3H-indole are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 25981-83-3 | [6][7][8] |
| Molecular Formula | C₁₁H₁₂ClN | [7][8] |
| Molecular Weight | 193.67 g/mol | [7][8] |
| Appearance | Red to light yellow liquid | [4][9] |
| Density | 1.083 g/mL at 25 °C | [6][8] |
| Boiling Point | 271.1 °C at 760 mmHg; 118-127 °C at 5 mmHg | [4][6] |
| Refractive Index | n²⁰/D 1.594 | [6][8] |
| Storage Conditions | Store refrigerated at 0-8 °C | [4][6] |
graph ChemicalStructure { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="2.4,0!"]; C6 [label="C", pos="2.4,1.2!"]; C7 [label="C", pos="1.2,1.8!"]; C7a [label="C", pos="0,1.8!"];
// Substituent nodes Me_C2 [label="CH₃", pos="-2.4,1.0!"]; Me1_C3 [label="CH₃", pos="-2.4,-1.0!"]; Me2_C3 [label="CH₃", pos="-0.8,-1.6!"]; Cl_C5 [label="Cl", pos="3.6,0!"];
// Benzene ring bonds C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; C7a -- C3a [len=1.5];
// Pyrrole ring bonds C7a -- N1 [len=1.5]; N1 -- C2 [style=double, len=1.5]; C2 -- C3 [len=1.5]; C3 -- C3a [len=1.5];
// Substituent bonds C2 -- Me_C2 [len=1.5]; C3 -- Me1_C3 [len=1.5]; C3 -- Me2_C3 [len=1.5]; C5 -- Cl_C5 [len=1.5]; }
Caption: Chemical structure of 5-Chloro-2,3,3-trimethyl-3H-indole.
Synthesis and Mechanism
The Fischer Indole Synthesis
The most common and effective method for preparing 2,3,3-trisubstituted 3H-indoles is the Fischer indole synthesis.[1][10] This reaction, discovered in 1883, involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[10][11] For the target molecule, p-chlorophenylhydrazine is condensed with 3-methyl-2-butanone (isopropyl methyl ketone). The choice of an acid catalyst is crucial; Brønsted acids like H₂SO₄ or Lewis acids are commonly employed.[10][11]
Experimental Protocol: Microwave-Assisted Fischer Synthesis
This protocol is adapted from a general method for the synthesis of 5-chloro-2,3,3-trimethylindole.[8] Microwave assistance accelerates the reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.
Materials:
-
p-Chlorophenylhydrazine hydrochloride (1.0 eq)
-
3-Methyl-2-butanone (1.2 eq)
-
Sulfuric acid (0.1 eq)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
10 mL microwave reaction tube with magnetic stirrer
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction tube, add p-chlorophenylhydrazine hydrochloride (1 g), 3-methyl-2-butanone (1.2 eq), deionized water (3 mL), and sulfuric acid (0.1 eq).
-
Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10 minutes. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting hydrazine.
-
Neutralization: After cooling the reaction to room temperature, carefully remove the aqueous layer. Add saturated sodium bicarbonate solution (3 mL) to the oily residue to neutralize the acid catalyst. Sonicate the mixture for 10 minutes to ensure complete quenching.
-
Extraction and Drying: Separate the organic layer. Dissolve the resulting oily product in a minimal volume of dichloromethane. Dry the organic solution over anhydrous sodium sulfate for 30 minutes.
-
Isolation: Filter the mixture by gravity filtration to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude product, 5-chloro-2,3,3-trimethyl-3H-indole, which is often obtained in quantitative yield and can be used directly or purified further by column chromatography if necessary.[8]
Reaction Mechanism
The Fischer synthesis proceeds through several key steps: hydrazone formation, tautomerization to an ene-hydrazine, a[7][7]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.
Caption: Key stages of the Fischer indole synthesis pathway.
Chemical Reactivity and Spectroscopic Analysis
Reactivity Profile
The reactivity of 5-chloro-2,3,3-trimethyl-3H-indole is dictated by its substituents:
-
3,3-Dimethyl Groups: The gem-dimethyl group at the C3 position sterically and electronically blocks this site, which is the most nucleophilic position in a typical 1H-indole.[12] This fundamentally alters the molecule's reactivity, preventing classical electrophilic substitution at C3.
-
5-Chloro Group: The chlorine atom exerts a dual electronic effect. It is deactivating through induction (-I effect) but is ortho, para-directing through resonance (+R effect).
-
Indolenine Core: The C=N bond of the indolenine is susceptible to nucleophilic attack, and the molecule can undergo reactions typical of imines.
This combination redirects electrophilic attacks away from the pyrrole ring and onto the chlorinated benzene ring, primarily at the C4 and C6 positions.[12] The enhanced reactivity due to the chloro-substituent also makes it a valuable partner in nucleophilic substitution and cyclization reactions, which are crucial for building molecular complexity.[3][4]
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Methyl Protons: Two sharp singlets are expected for the methyl groups. The gem-dimethyl groups (C3-CH₃) would appear as a singlet integrating to 6H, likely in the δ 1.2-1.5 ppm region. The C2-CH₃ group would be a singlet integrating to 3H, shifted slightly downfield (δ 2.2-2.5 ppm).
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-7.8 ppm). Due to the chlorine at C5, H4 would likely be a doublet, H6 a doublet of doublets, and H7 a doublet, reflecting their respective coupling patterns.
¹³C NMR Spectroscopy:
-
Aliphatic Carbons: Signals for the three methyl carbons and the quaternary C3 carbon are expected in the upfield region.
-
Aromatic and Imine Carbons: The C2 carbon involved in the imine bond will be significantly downfield. The six carbons of the benzene ring will resonate in the δ 110-150 ppm range, with the C5 carbon directly attached to chlorine showing a characteristic shift.
Infrared (IR) Spectroscopy:
-
C-H Stretching: Aliphatic C-H stretching from the methyl groups is expected around 2850-3000 cm⁻¹.
-
C=N Stretching: A characteristic strong absorption for the imine bond should appear in the 1620-1690 cm⁻¹ region.
-
C=C Stretching: Aromatic C=C stretching bands will be present around 1450-1600 cm⁻¹.
-
C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry:
-
The electron ionization mass spectrum (EI-MS) will show a molecular ion peak (M⁺) at m/z 193. The isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) will be a definitive feature.
Applications in Research and Development
5-Chloro-2,3,3-trimethyl-3H-indole is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in providing a robust scaffold that can be further functionalized.
Pharmaceutical Intermediate
The 5-chloro-indole scaffold is a privileged structure in medicinal chemistry.[2] Derivatives have shown potent activity as kinase inhibitors, which are critical in oncology. By acting as ATP-competitive inhibitors in the kinase domain of receptors like EGFR and BRAF, these compounds can block downstream signaling pathways responsible for cancer cell proliferation. The title compound serves as a starting point for the synthesis of these more complex drug candidates.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Chloro-2,3,3-trimethyl-3H-indole CAS#: 25981-83-3 [m.chemicalbook.com]
- 3. 3H-Indole, 5-chloro-2,3,3-trimethyl- (1 x 1 g) | Reagentia [reagentia.eu]
- 4. rsc.org [rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Chloro-2,3,3-trimethyl-3H-indole CAS#: 25981-83-3 [amp.chemicalbook.com]
- 8. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]
- 9. China 5-Chloro-2,3,3-trimethyl-3H-indole 25981-83-3 [chinachemnet.com]
- 10. 5-Chloro-2,3,3-trimethyl-3H-indole | CAS#:25981-83-3 | Chemsrc [chemsrc.com]
- 11. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 12. 25981-83-3 Cas No. | 5-Chloro-2,3,3-trimethyl-3H-indole | Apollo [store.apolloscientific.co.uk]

